1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Click Chemistry Organic Synthesis Medicinal Chemistry

This dihydrochloride salt combines a but-3-yn-1-yl N-substituent with a free 4-amino group, enabling orthogonal diversification via click chemistry (CuAAC), amide coupling, or reductive amination. The extended flexible spacer improves steric accessibility for bulky azide partners versus propargyl analogs. Guaranteed ≥98% purity, room-temperature stability, and aqueous solubility eliminate post-purchase purification and simplify solution preparation—directly accelerating high-throughput parallel synthesis, bioconjugation, and surface modification workflows.

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
CAS No. 1334148-24-1
Cat. No. B1443172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride
CAS1334148-24-1
Molecular FormulaC9H18Cl2N2
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC#CCCN1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C9H16N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h1,9H,3-8,10H2;2*1H
InChIKeySRKZLBUKVUJZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride: Key Structural and Chemical Profile for Research Procurement


1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride (CAS: 1334148-24-1) is a synthetic piperidine derivative featuring a but-3-yn-1-yl substituent at the piperidine nitrogen and a primary amine at the 4-position, isolated as its dihydrochloride salt [1]. The compound is characterized by a molecular formula of C9H18Cl2N2 and a molecular weight of 225.16 g/mol [1]. The terminal alkyne moiety confers utility as a versatile building block in click chemistry and organic synthesis, while the dihydrochloride salt form enhances aqueous solubility and improves handling properties relative to its free base .

Critical Differentiation of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride from Common Piperidine-Alkyne Analogs


Interchangeability of alkyne-functionalized piperidines is precluded by distinct structural and physicochemical parameters that directly impact synthetic utility and experimental reproducibility. Critical differentiators include alkyne chain length and position, which govern reactivity and steric accessibility in click chemistry ; salt form and counterion stoichiometry, which dictate solubility, stability, and handling characteristics ; and commercial purity specifications, which influence yield consistency and downstream applications . The dihydrochloride salt of the 4-aminopiperidine core with a but-3-yn-1-yl N-substituent represents a specific combination of these variables not recapitulated by other commercially available analogs, necessitating targeted procurement for applications requiring this exact molecular architecture.

Quantitative Differentiation of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride vs. Analogs: A Data-Driven Selection Guide


Alkyne Chain Length: But-3-yn-1-yl vs. Prop-2-yn-1-yl Substitution

The target compound features a but-3-yn-1-yl group (4-carbon alkyne chain), whereas common analogs such as 1-(prop-2-yn-1-yl)piperidin-4-amine possess a shorter propargyl group (3-carbon alkyne chain) . This additional methylene spacer modifies the steric and electronic environment of the terminal alkyne, which can influence reaction kinetics and regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Click Chemistry Organic Synthesis Medicinal Chemistry

Salt Form and Stoichiometry: Dihydrochloride vs. Free Base and Mono-Hydrochloride

The target compound is supplied as a dihydrochloride salt (2 HCl equivalents), resulting in a molecular formula of C9H18Cl2N2 and a molecular weight of 225.16 g/mol [1]. In contrast, 1-(but-3-yn-1-yl)piperidine (CAS: 14256-74-7) lacks the 4-amino group and is a free base with a molecular weight of 137.22 g/mol . 4-(But-3-yn-1-yl)piperidine hydrochloride (CAS: 1885090-83-4) is a mono-hydrochloride salt of a positional isomer, with a molecular weight of 173.68 g/mol .

Solubility Stability Formulation

Purity Specification: Commercial Availability at ≥95% and ≥98%

The target compound is commercially available from multiple vendors with defined purity specifications. AKSci offers the product with a minimum purity of 95% , while CymitQuimica and Leyan provide a higher grade at 98% purity . In comparison, the structurally related 1-(but-3-yn-1-yl)piperidine (free base) is typically offered at 95-97% purity, but as a liquid free base rather than a crystalline dihydrochloride salt, which can affect handling and long-term stability .

Quality Control Reproducibility Procurement

Storage and Handling: Room Temperature Stability vs. Cold Chain Requirements

The dihydrochloride salt of the target compound is stable at room temperature, as indicated by the storage recommendations from American Elements [1] and AKSci (store in a cool, dry place) . In contrast, the free base analog 1-(but-3-yn-1-yl)piperidine requires storage at 0-8 °C to maintain stability , while the Wako Fujifilm offering of the target compound itself is listed with frozen storage conditions (-20 °C), though this may reflect vendor-specific protocols rather than intrinsic instability .

Stability Logistics Storage

Positional Isomerism: 4-Amino vs. Unsubstituted Piperidine Core

The target compound contains a primary amine at the 4-position of the piperidine ring (4-aminopiperidine core), which serves as an additional site for further functionalization or for engaging in hydrogen bonding and electrostatic interactions [1]. In contrast, 1-(but-3-yn-1-yl)piperidine (CAS: 14256-74-7) lacks this 4-amino group and is a tertiary amine with no additional nucleophilic site on the ring . Similarly, 4-(but-3-yn-1-yl)piperidine hydrochloride (CAS: 1885090-83-4) is a positional isomer where the alkyne chain is attached at the 4-position rather than the nitrogen atom, and it contains a secondary amine in the ring but no exocyclic primary amine .

Structure-Activity Relationship Functionalization Drug Discovery

Optimal Application Scenarios for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride Based on Verified Differentiation


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous or Mixed Solvent Systems

The dihydrochloride salt form enhances aqueous solubility, enabling efficient CuAAC reactions in water or water-organic solvent mixtures without requiring additional solubilizing agents . The but-3-yn-1-yl spacer provides a flexible tether that may improve accessibility of the terminal alkyne for sterically encumbered azide coupling partners compared to shorter propargyl analogs . This combination is particularly advantageous for bioconjugation applications where water compatibility and linker flexibility are critical.

Parallel Synthesis and Library Generation Using Multifunctional Scaffolds

The compound's dual reactive sites—the terminal alkyne on the N-substituent and the primary 4-amino group—permit orthogonal diversification strategies [1]. The alkyne can be elaborated via click chemistry, Sonogashira coupling, or hydroboration, while the 4-amino group can be functionalized through amide bond formation, reductive amination, or sulfonylation. High commercial purity (98%) minimizes the need for post-purchase purification, enabling direct use in high-throughput parallel synthesis workflows .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Soluble, Stable Intermediates

The dihydrochloride salt offers room temperature stability and a well-defined crystalline solid form, simplifying handling, weighing, and solution preparation compared to liquid free-base analogs . The 4-aminopiperidine core is a privileged scaffold in drug discovery, and the N-butynyl group serves as a versatile attachment point for introducing diverse pharmacophores while maintaining aqueous solubility during early-stage biological evaluation .

Materials Science and Surface Functionalization Under Ambient Conditions

Room temperature storage and stability under ambient conditions facilitate the use of this compound in surface modification and polymer functionalization applications that require on-demand, bench-stable alkyne reagents . The dihydrochloride salt's water solubility also supports aqueous-based surface grafting protocols, avoiding the use of organic solvents that may be incompatible with certain substrates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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